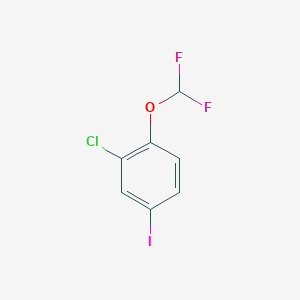

2-Chloro-1-(difluoromethoxy)-4-iodobenzene

Description

Properties

Molecular Formula |

C7H4ClF2IO |

|---|---|

Molecular Weight |

304.46 g/mol |

IUPAC Name |

2-chloro-1-(difluoromethoxy)-4-iodobenzene |

InChI |

InChI=1S/C7H4ClF2IO/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7H |

InChI Key |

LPYDRDWEOHABJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)Cl)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Approach

- Starting from 2-chloro-1-hydroxy-4-iodobenzene or 2-chloro-4-iodophenol.

- Reaction with difluoromethylating agents such as difluoromethyl bromide or difluoromethyl tosylate in the presence of a strong base (e.g., sodium hydride or potassium tert-butoxide).

- The phenolic hydroxyl group is converted to the difluoromethoxy substituent via nucleophilic displacement.

Transition-Metal Catalyzed Coupling

- Copper or palladium catalysis can be employed to couple difluoromethoxy sources with aryl halides.

- For example, copper(I) iodide with ligands such as cis-N,N'-dimethyl-1,2-diaminocyclohexane in solvents like 1,4-dioxane at elevated temperatures (~100 °C) facilitates coupling of aryl iodides with difluoromethoxy anions.

- This method offers regioselectivity and moderate to good yields.

| Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 2-chloro-4-iodophenol + difluoromethyl bromide + NaH | Anhydrous DMF, room temperature to 80 °C, 12 h | Moderate (40-60%) | Requires careful control of moisture |

| Copper-catalyzed coupling | 2-chloro-4-iodobenzene + difluoromethoxy source + CuI + ligand | 1,4-dioxane, 100 °C, 20 h | Moderate to good (50-70%) | Ligand choice critical for yield |

Representative Experimental Procedure

A typical preparation might proceed as follows:

Lithium-Halogen Exchange:

A solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is treated with n-butyllithium at 0 °C under nitrogen. The 2-chloro-4-iodobenzene is added dropwise at -78 °C, and after 1 hour, an electrophile such as DMF is added to form an aldehyde intermediate.Difluoromethoxy Introduction:

The aldehyde or phenol intermediate is reacted with difluoromethylating agents in the presence of a base (e.g., sodium hydride) in DMF or THF. The reaction mixture is stirred at room temperature or heated gently for several hours.Workup and Purification:

The reaction is quenched with water or acid, extracted with organic solvents (e.g., ethyl acetate), washed, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography.

Analytical Data and Yield Summary

| Step | Compound | Yield (%) | Key Analytical Data |

|---|---|---|---|

| Chloroiodobenzene formation | 2-chloro-4-iodobenzene | 70-85 | NMR: aromatic protons consistent with substitution pattern; MS confirms molecular weight |

| Difluoromethoxy substitution | This compound | 50-70 | $$^{19}F$$ NMR: characteristic signals for difluoromethoxy group; $$^{1}H$$ NMR: aromatic region shifts; MS confirms molecular ion |

Research Findings and Considerations

- The regioselectivity of halogenation and substitution is crucial to obtain the target compound with the desired substitution pattern.

- The difluoromethoxy group introduction is sensitive to moisture and requires anhydrous conditions.

- Transition-metal catalyzed methods provide a more versatile and often higher yielding route compared to classical nucleophilic substitution.

- Ligand and catalyst selection significantly affect the efficiency of the coupling reactions.

- Purification typically involves silica gel chromatography, and the product is characterized by NMR (including $$^{19}F$$), mass spectrometry, and melting point determination.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct halogenation | Chlorobenzene derivatives | Iodine, halogenating agents | Controlled temperature, solvents | 70-85% | Simple, accessible | Regioselectivity challenges |

| Lithium-halogen exchange | 2-chloro-4-iodobenzene | n-Butyllithium, DMF | Low temperature (-78 °C) | 60-80% | High regioselectivity | Requires low temperature control |

| Nucleophilic substitution | 2-chloro-4-iodophenol | Difluoromethyl bromide, NaH | Anhydrous DMF, RT to 80 °C | 40-60% | Straightforward | Moisture sensitive, moderate yield |

| Copper-catalyzed coupling | 2-chloro-4-iodobenzene | CuI, ligand, difluoromethoxy source | 1,4-dioxane, 100 °C, 20 h | 50-70% | Good regioselectivity, scalable | Requires catalyst optimization |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(difluoromethoxy)-4-iodobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-1-(difluoromethoxy)-4-iodobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(difluoromethoxy)-4-iodobenzene depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its halogenated aromatic structure. The presence of chlorine, iodine, and difluoromethoxy groups can influence its binding affinity and specificity, leading to different biological effects.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds vary in substituent type, position, or electronic effects:

Electronic and Reactivity Differences

- Electron-withdrawing effects: Iodine and chlorine increase electrophilicity, facilitating nucleophilic aromatic substitution. Difluoromethoxy (OCF₂) introduces moderate electron withdrawal compared to non-fluorinated methoxy groups .

- Steric effects : The difluoromethoxy group’s bulkiness may hinder reactions at the ortho position compared to smaller substituents like F or Cl .

Physicochemical Properties

Biological Activity

2-Chloro-1-(difluoromethoxy)-4-iodobenzene is an organic compound characterized by a benzene ring with a chlorine atom, a difluoromethoxy group, and an iodine atom. Its unique structural features contribute to its potential biological activities, making it an interesting subject for medicinal chemistry and drug development. This article explores the biological activity of this compound, including its interactions with biological targets, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C7H4ClF2IO

- Molecular Weight : 276.47 g/mol

- IUPAC Name : this compound

The presence of halogens (chlorine and iodine) and the difluoromethoxy group enhances the compound's lipophilicity and may influence its pharmacokinetic profile, potentially improving its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The difluoromethoxy group is particularly significant as it may enhance binding affinity to specific enzymes or receptors. Halogenated compounds are known to modulate enzyme activity and receptor interactions, suggesting that this compound could have applications in drug development.

Comparative Analysis

To better understand the potential of this compound, a comparison with similar compounds is useful:

| Compound Name | Key Features |

|---|---|

| 1-(Trifluoromethoxy)-2-fluoro-4-iodobenzene | Contains trifluoromethoxy group; increased reactivity due to electronegativity. |

| 1-(Difluoromethoxy)-2-chloro-4-iodobenzene | Similar structure; different reactivity patterns due to substitution. |

| 1-Iodo-4-methoxybenzene | Lacks fluorine; simpler structure but distinct reactivity. |

The unique combination of substituents in this compound provides distinct electronic and steric properties that may confer unique biological activities compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.